7-Azido-5,6,7,8-tetrahydroindolizine
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Overview
Description
7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that features an azido group attached to a tetrahydroindolizine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then subjected to formylation at the C-3 position, followed by reduction to yield the desired compound . The reaction conditions often include the use of formylating agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Azido-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Azido-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Mechanism of Action
The mechanism by which 7-Azido-5,6,7,8-tetrahydroindolizine exerts its effects is primarily through its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The tetrahydroindolizine scaffold can interact with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroindolizine: Lacks the azido group but shares the core structure.
3-Aryl-8-oxo-5,6,7,8-tetrahydroindolizines: These compounds have different substituents at the 3-position and an oxo group at the 8-position.
Polygonatines A and B: Structurally novel alkaloids with a similar tetrahydroindolizine core.
Uniqueness
7-Azido-5,6,7,8-tetrahydroindolizine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications.
Properties
IUPAC Name |
7-azido-5,6,7,8-tetrahydroindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAQKOHFFKMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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